

Chemical structure and IUPAC name of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Cat. No.: B1352129

[Get Quote](#)

An In-depth Technical Guide to 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Introduction

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is a chemical compound primarily utilized in the field of materials science as a liquid crystal. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, imparts the mesomorphic properties characteristic of liquid crystals. This guide provides a summary of its chemical identity, physical properties, and a visualization of its structural characteristics.

Chemical Structure and IUPAC Name

The compound with the common name **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene** has a systematic IUPAC name that is consistent with this nomenclature.

IUPAC Name: 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene

Synonyms: 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene, trans-4-pentylcyclohexyl-4'-ethoxybenzene[1]

CAS Number: 84540-32-9[1]

Chemical Structure:

The structure consists of an ethoxy group (-OCH₂CH₃) and a pentyl group (-C₅H₁₁) attached to a central biphenyl-like core, where one phenyl ring is replaced by a cyclohexane ring in a trans-configuration.

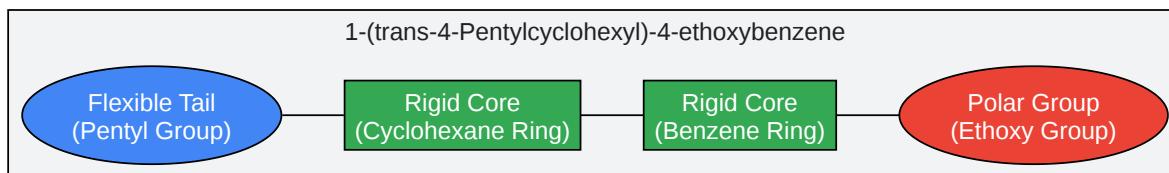
Physicochemical Properties

The quantitative data available for this compound are primarily its physical properties, which are crucial for its application as a liquid crystal.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₃₀ O	[1]
Molecular Weight	274.44 g/mol	[1]
Melting Point	53 °C	[1]
Boiling Point	375.7 ± 21.0 °C (Predicted)	[1]
Density	0.920 ± 0.06 g/cm ³ (Predicted)	[1]
Purity	>98.0% (GC)	
Physical Form	White to Almost white powder to crystal	

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene** are not readily available in the public domain based on the conducted searches. However, the synthesis of similar liquid crystal compounds, such as other 4,4'-disubstituted biphenyl analogues, often involves palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This type of reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.


Applications and Signaling Pathways

The primary application of **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene** is as a component in liquid crystal mixtures for displays and other optoelectronic devices. Its molecular shape and polarity contribute to the formation of nematic or other mesophases.

There is no information available from the conducted searches to suggest that this compound is used in drug development or has any known interactions with biological signaling pathways. Its toxicological properties have not been extensively studied, although research on similar fluorinated liquid crystal monomers has indicated potential for bioaccumulation and metabolic transformation, raising concerns about their environmental and health impacts.

Visualizations

To illustrate the key structural features of **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene** that give rise to its liquid crystalline properties, the following diagram highlights the main components of the molecule.

[Click to download full resolution via product page](#)

Caption: Structural components of the liquid crystal molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene | CymitQuimica [cymitquimica.com]

- To cite this document: BenchChem. [Chemical structure and IUPAC name of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352129#chemical-structure-and-iupac-name-of-1-trans-4-pentylcyclohexyl-4-ethoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com